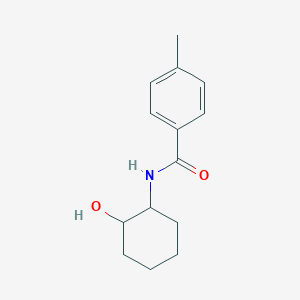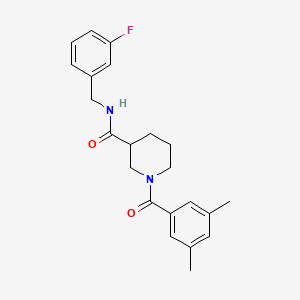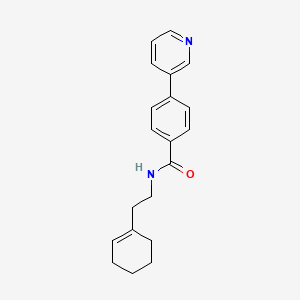![molecular formula C12H15NO B7544004 N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. MPCC is a cyclopropane derivative that has been shown to exhibit neuroprotective properties and has been investigated as a potential treatment for various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
作用机制
The exact mechanism of action of N-[(4-methylphenyl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to exert its neuroprotective effects through multiple pathways. N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes. N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has also been shown to inhibit the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects in neuronal cells. N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has been shown to increase the expression of antioxidant enzymes such as catalase and superoxide dismutase, which can protect against oxidative stress. N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which can contribute to neuroinflammation and neurodegeneration.
实验室实验的优点和局限性
One advantage of using N-[(4-methylphenyl)methyl]cyclopropanecarboxamide in lab experiments is that it has been extensively studied and has been shown to exhibit consistent neuroprotective effects across various experimental models. However, one limitation of using N-[(4-methylphenyl)methyl]cyclopropanecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its neuroprotective properties.
未来方向
There are several future directions for research on N-[(4-methylphenyl)methyl]cyclopropanecarboxamide. One direction is to further investigate its mechanism of action and identify specific molecular targets that mediate its neuroprotective effects. Another direction is to investigate its potential therapeutic applications in other neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, there is a need for more clinical trials to investigate the safety and efficacy of N-[(4-methylphenyl)methyl]cyclopropanecarboxamide in humans.
合成方法
The synthesis of N-[(4-methylphenyl)methyl]cyclopropanecarboxamide involves the reaction of 4-methylbenzylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学研究应用
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. Various studies have shown that N-[(4-methylphenyl)methyl]cyclopropanecarboxamide exhibits neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)8-13-12(14)11-6-7-11/h2-5,11H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRUMRDZJLCMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)

![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)


![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)



![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)

![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)